molecular formula C9H12N4 B13079638 {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13079638
M. Wt: 176.22 g/mol
InChI Key: UHVHAJMTOHCRMM-UHFFFAOYSA-N
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Description

Core Chemical Data {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS Number: 1698271-04-3) is a pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C 9 H 12 N 4 and a molecular weight of 176.22 g/mol . Its structure features a methanamine group at the 7-position of the pyrazolopyrimidine core, making it a valuable scaffold for medicinal chemistry and drug discovery. Research Significance and Applications The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This specific compound serves as a key chemical building block for the synthesis and exploration of novel therapeutic agents. Its primary research value lies in the development of kinase inhibitors . Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent and selective inhibitors of various kinases implicated in disease pathways. Recent scientific studies highlight their application in targeting Cyclin-dependent kinases (CDKs) , such as CDK7, which is a promising therapeutic target in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC) . Furthermore, closely related analogues are being investigated as inhibitors of other kinases, including Casein Kinase 2 (CK2) , a kinase with established roles in cancer cell survival and proliferation . Researchers utilize this amine-functionalized core to design molecules that compete with ATP in the kinase binding pocket, thereby modulating kinase activity and disrupting disease-specific cellular signaling pathways. Usage Note This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h3-4,6H,2,5,10H2,1H3

InChI Key

UHVHAJMTOHCRMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2N=CC=C(N2N=C1)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. This involves the reaction of aminopyrazoles with bifunctional electrophilic compounds such as:

  • Enaminones
  • Formyl ketones
  • 1,3-diketones
  • Acetoacetanilides

These reactions are often catalyzed by agents like ceric ammonium nitrate, Cu(OAc)₂ with bipyridine, or ammonium acetate in acetic acid. However, modern methods emphasize green chemistry principles by employing solvent-free conditions or aqueous media under microwave or ultrasonic irradiation to minimize environmental impact.

Specific Preparation of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Key Reaction Pathway

The synthesis of this compound involves:

  • Starting Materials :
    • 3-Amino-4-ethylpyrazole
    • A suitable aldehyde or ketone to introduce the methanamine group.
  • Reaction Conditions :
    • Catalysts such as KHSO₄ for protonation and activation.
    • Solvents like ethanol-water mixtures to facilitate reaction kinetics.
    • Ultrasonic or microwave irradiation to enhance reaction rates and yields.

Green Synthetic Strategy

Recent studies highlight the use of ultrasonic irradiation in an ethanol-water medium as an eco-friendly alternative. For example:

  • Reaction Conditions :
    • Temperature: 60°C
    • Solvent: Ethanol-water (1:1)
    • Catalyst: KHSO₄
    • Time: 9–12 minutes
  • Yield : Up to 92% for related derivatives under optimized conditions.

This method minimizes the need for harsh reagents and long reaction times while achieving high yields and purity.

Optimization Studies

Reaction Optimization

Optimization studies for pyrazolo[1,5-a]pyrimidine derivatives have been extensively conducted. Table 1 summarizes key findings:

Entry Sonication Temperature (°C) Solvent Reaction Time Yield (%)
1 No Room temperature Water 6–7 h No reaction
2 No Room temperature Ethanol 6 h 37
3 Yes Room temperature Ethanol-water (1:1) 30 min 70
4 Yes 60 Ethanol-water (1:1) 9 min 86

These results demonstrate that ultrasonic irradiation at moderate temperatures significantly enhances yield and reduces reaction time compared to conventional methods.

Mechanistic Insights

The plausible mechanism involves:

  • Protonation of the carbonyl oxygen by KHSO₄.
  • Aza-Michael addition of aminopyrazole to the activated carbonyl group.
  • Cyclization followed by elimination reactions to form the pyrazolopyrimidine core.

This mechanism ensures selective formation of the desired product with minimal side reactions.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-alkyl derivatives. For example:

    Amine+R XDCM TEAR NH pyrazolopyrimidine [1][8]\text{Amine}+\text{R X}\xrightarrow{\text{DCM TEA}}\text{R NH pyrazolopyrimidine }\quad[1][8]
  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. Acetonitrile at 0–5°C is optimal to suppress side reactions.

Nucleophilic Substitution

The methanamine group participates in nucleophilic substitution with electrophiles:

Reaction TypeReagent/ConditionsProductYield (%)Source
SN2 with alkyl bromideBromoethane, ethanol, reflux, 6 hr7-(Ethylamino)pyrazolo[1,5-a]pyrimidine78
Aza-Michael additionα,β-Unsaturated carbonyl compoundsβ-Amino carbonyl adducts65–82

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization of the heterocyclic core:

  • Suzuki–Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) using XPhosPdG2/XPhos catalyst system in toluene/water (3:1) at 90°C. Avoids debromination at position 3 .

  • Buchwald–Hartwig amination : Introduces aryl/heteroaryl groups at position 6 using Pd(OAc)₂ and Xantphos in DMF at 120°C .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine ring undergoes regioselective functionalization:

ReactionConditionsPosition ModifiedProductSource
NitrationHNO₃, H₂SO₄, 0°C, 30 minC33-Nitro derivative
HalogenationNXS (X = Cl, Br), DCM, 25°C, 20 minC33-Halo derivatives (Cl, Br)
Vilsmeier–HaackPOCl₃/DMF, reflux, 2 hrC33-Formylpyrazolo[1,5-a]pyrimidine

Cyclization and Annulation

  • Huisgen cycloaddition : Forms triazolo-fused derivatives with azides under Cu(I) catalysis .

  • Microwave-assisted cyclocondensation : With β-enaminones in acetic acid yields 6,7-disubstituted pyrazolo[1,5-a]pyrimidines (88–96% yields) .

Oxidation and Reduction

  • Oxidation : The amine group is oxidized to a nitro group using MnO₂ in acetone (60–70% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds to dihydro derivatives .

Solvent-Free and Green Chemistry Approaches

Microwave irradiation (MWI) at 180°C in solvent-free conditions achieves 7-aryl-3-ethyl derivatives in 88–96% yields, minimizing waste .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit kinase inhibition (e.g., EGFR, B-Raf) with IC₅₀ values in the nanomolar range .

Key Reaction Data Table

Reaction ClassExample ReagentsKey ConditionsProduct Application
AlkylationMethyl iodide, TEADCM, 25°CBioactive N-alkylamines
Suzuki–MiyauraPhenylboronic acidPd/XPhos, 90°CKinase-targeting aryl hybrids
Vilsmeier–HaackPOCl₃, DMFReflux, 2 hrAldehyde intermediates

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Structural modifications via these routes enhance solubility, bioavailability, and target specificity .

Scientific Research Applications

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, particularly as inhibitors of various protein kinases involved in cancer signaling pathways. The unique structural features of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine enable it to interact with specific biological targets, potentially leading to anti-inflammatory and anti-cancer effects .

Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits key kinases involved in cancer signaling
Anti-inflammatory PropertiesModulates inflammatory pathways
Antimycobacterial ActivityInhibits Mycobacterium tuberculosis ATP synthase

Medicinal Chemistry Applications

The synthesis of this compound typically involves multi-step processes that allow for significant structural modifications. These modifications can enhance the compound's biological activity or tailor it for specific therapeutic applications.

Synthesis Overview

  • Step 1 : Formation of the pyrazolo ring.
  • Step 2 : Introduction of functional groups at the 7-position.
  • Step 3 : Final purification and characterization.

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:

  • Anticancer Activity : A series of chalcone-linked pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antiproliferative activity against cancer cell lines (A549, MDA-MB-231, DU-145). Notably, one hybrid demonstrated an IC50 value of 2.6 μM against MDA-MB-231 cells, indicating strong potential as a cancer therapeutic .
  • Tuberculosis Treatment : Research highlighted novel derivatives that effectively inhibited Mycobacterium tuberculosis growth. These compounds exhibited low toxicity and favorable pharmacokinetic properties in animal models, suggesting their potential as new treatments for tuberculosis .
  • Structure-Activity Relationship Studies : Investigations into the structural variations of pyrazolo[1,5-a]pyrimidines revealed critical insights into their binding affinities and biological activities. For instance, certain substitutions at the C(7) position significantly enhanced antimycobacterial activity .

Table 2: Case Study Summary

Study FocusFindingsReference
Anticancer ActivityHybrid with IC50 = 2.6 μM against MDA-MB-231
Tuberculosis TreatmentEffective inhibitors with low toxicity
Structure-Activity RelationshipsOptimal substitutions enhance activity

Mechanism of Action

The mechanism of action of {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 3 Substituents
  • Ethyl vs. Phenyl Groups :
    Compounds with a phenyl group at position 3 (e.g., 3,3'-diphenyl derivatives) demonstrate enhanced biological activity compared to unsubstituted analogs. For instance, phenyl-substituted pyrazolo[1,5-a]pyrimidines exhibit improved antiproliferative efficacy, likely due to increased steric bulk and π-π interactions with target proteins . In contrast, the ethyl group in {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine may offer moderate hydrophobicity while maintaining metabolic stability.

  • Ethyl vs. Propyl Groups: The propyl-substituted analog, {2-propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS: 1696739-98-6), differs in substituent position (C2 vs. C3) and chain length.
Position 7 Modifications
  • Methanamine vs. Phenyl Amides :
    Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides (e.g., compounds from –8) show selective antiproliferative activity in p21-deficient cancer cells. The phenyl amide moiety enhances hydrogen-bonding capacity and target engagement, whereas the methanamine group in the target compound may prioritize solubility and membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µM)
This compound 174.21 1.8 120 (PBS)
{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine 190.25 2.3 85 (PBS)
3-Phenylpyrazolo[1,5-a]pyrimidine 224.26 3.1 45 (PBS)
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide ~300 2.9 60 (DMSO)
  • Key Observations :
    • Ethyl substitution at C3 balances moderate lipophilicity (LogP ~1.8) with aqueous solubility, favoring bioavailability.
    • Phenyl amides at C7 exhibit higher molecular weights and reduced solubility, necessitating formulation adjustments .

Biological Activity

The compound {3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a library of synthesized compounds was screened for growth inhibition in various cancer cell lines, including MDA-MB-231 (human breast cancer) and A549 (lung cancer) cells. The results indicated that while some derivatives exhibited significant antiproliferative effects, others showed limited activity.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Notes
6hMDA-MB-2312.6Most active against this cell line
-A5493.9Moderate activity
-DU-1457.2Lower activity

The compound 6h was identified as particularly effective against MDA-MB-231 cells with an IC50 of 2.6 μM, indicating strong antiproliferative properties .

Antimicrobial Activity

In addition to anticancer effects, pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial activity. High-throughput screening identified certain analogues with significant inhibitory effects against Mycobacterium tuberculosis (Mtb). These compounds exhibited low cytotoxicity while maintaining effective antitubercular activity .

Table 2: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidines

CompoundTarget PathogenActivity LevelMechanism of Action
1Mycobacterium tuberculosisHighNot related to iron uptake
-E. coliModerateDisruption of cell wall synthesis

The mechanism of action for these compounds was distinct from traditional antibiotics, as they did not interfere with cell wall biosynthesis or iron uptake mechanisms .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazolo ring can enhance potency and selectivity against various biological targets.

Key Findings in SAR Studies

  • Substituents at the C7 position significantly influence anticancer activity.
  • Compounds with electron-withdrawing groups demonstrated improved efficacy against selected cancer cell lines.
  • The introduction of alkyl groups at the C3 position often resulted in enhanced biological properties .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound and its derivatives:

  • Case Study on Anticancer Efficacy : A recent study involved testing a series of pyrazolo[1,5-a]pyrimidines against MCF7 breast cancer cells. The results indicated that compounds with tertiary amines showed significant antiproliferative effects .
  • Antitubercular Screening : Another investigation focused on antitubercular activity where specific analogues were tested in macrophage models. These studies revealed that certain modifications could enhance intracellular efficacy against Mtb .

Q & A

Q. Basic Analytical Techniques

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, the methanamine proton resonates at δ 3.2–3.8 ppm, while ethyl groups show triplet splitting .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 363.4 for a related derivative) .
  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as seen in monoclinic crystals (space group P21/c) for analogous compounds .

What in vitro models are used to evaluate the anticancer potential of this compound?

Q. Basic Biological Screening

  • Cell Line Assays : Human carcinoma cell lines (e.g., MCF-7, HepG2) treated with the compound at 1–100 µM for 48–72 hours. Activity is measured via MTT assays, with IC50_{50} values compared to cisplatin .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., B-Raf kinase) using fluorescence polarization to quantify binding affinity .

How does the 3-ethyl substituent influence structure-activity relationships (SAR) compared to other alkyl/aryl groups?

Advanced SAR Analysis
The ethyl group at position 3 balances steric bulk and lipophilicity:

  • Lipophilicity : Ethyl (logP ~2.1) enhances membrane permeability vs. methyl (logP ~1.5) but reduces solubility vs. trifluoromethyl (logP ~2.8) .
  • Steric Effects : Ethyl minimizes steric clashes in enzyme binding pockets compared to bulkier isopropyl or phenyl groups, as shown in molecular docking studies .
  • Bioactivity : Ethyl derivatives show moderate IC50_{50} values (e.g., 15 µM against HepG2) vs. trifluoromethyl analogs (IC50_{50} ~8 µM) .

What mechanistic insights explain its enzyme inhibition properties?

Advanced Mechanistic Studies
The compound acts as a competitive inhibitor for kinases (e.g., B-Raf) by:

  • Hydrogen Bonding : The pyrimidine nitrogen interacts with hinge-region residues (e.g., Glu501 in B-Raf) .
  • Hydrophobic Interactions : The ethyl group occupies a hydrophobic pocket adjacent to the ATP-binding site .
  • Electrostatic Effects : The methanamine moiety enhances solubility, improving target engagement in aqueous environments .

How can conflicting data on biological activity be resolved?

Advanced Data Contradiction Analysis
Discrepancies in IC50_{50} values may arise from assay conditions:

  • Control Experiments : Compare results across multiple cell lines (e.g., HepG2 vs. A549) to rule out cell-specific effects .
  • Analytical Validation : Ensure compound purity (>95% via HPLC) to exclude impurities as confounding factors .
  • Dose-Response Curves : Use 8–10 concentration points to improve accuracy in potency calculations .

What crystallographic data are available for structural analysis?

Advanced Structural Characterization
Single-crystal X-ray diffraction reveals:

  • Bond Angles : N1-C2-N3 = 117.5°, consistent with pyrazolo[1,5-a]pyrimidine geometry .
  • Packing Interactions : π-Stacking between aromatic rings (3.8 Å spacing) and hydrogen bonds (N–H···O, 2.1 Å) stabilize the lattice .
  • Torsional Flexibility : The methanamine group adopts a gauche conformation (±60°), influencing binding dynamics .

What strategies improve synthetic scalability for preclinical studies?

Q. Advanced Process Chemistry

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) .
  • Catalytic Optimization : Use K2 _2CO3_3 in dioxane (95°C) for amide couplings, achieving ~70% yield .
  • Green Chemistry : Solvent-free conditions minimize waste, as demonstrated in tetrazolo[1,5-a]pyrimidine syntheses .

How does this compound compare to related pyrazolo[1,5-a]pyrimidine derivatives in neuropharmacology?

Advanced Comparative Pharmacology
Unlike GABAA modulators (e.g., Indiplon), this compound lacks the thiophene-carbonyl group critical for GABA receptor binding . However, its lipophilicity (clogP ~2.3) suggests potential blood-brain barrier penetration, warranting further neuroactivity studies .

What analytical challenges arise in quantifying metabolic stability?

Q. Advanced ADME Considerations

  • LC-MS/MS Sensitivity : Detect low-abundance metabolites (e.g., N-deethylated products) using MRM transitions (m/z 363 → 245) .
  • Microsomal Stability : Human liver microsomes (HLMs) incubated with NADPH show t1/2_{1/2} ~45 minutes, indicating moderate hepatic clearance .
  • CYP Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

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